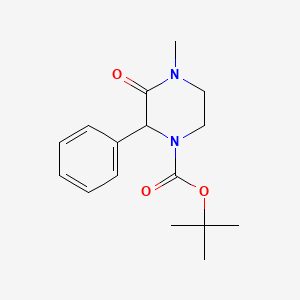

tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate

Description

tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 1421762-88-0) is a piperazine derivative with a tert-butyl carbamate group at the 1-position, a methyl group at the 4-position, a ketone (oxo) group at the 3-position, and a phenyl substituent at the 2-position (Figure 1) . This compound is part of a broader class of tert-butyl piperazine-1-carboxylates, which are widely used as intermediates in pharmaceutical synthesis due to their versatility in introducing diverse substituents while maintaining stability under reaction conditions .

Key structural features influencing its properties include:

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

tert-butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-10-17(4)14(19)13(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |

InChI Key |

NTUSZVSOBTVCFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Piperazine Ring Formation

The piperazine skeleton is typically constructed via cyclization of 1,2-diamine derivatives with diketones or via Ullmann-type coupling. For example, reacting 1,2-diaminoethane with ethyl acetoacetate under acidic conditions yields a tetrahydropyrazine intermediate, which is subsequently dehydrogenated to form the piperazine ring.

Table 1: Key Steps in Multi-Step Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperazine formation | Ethyl acetoacetate, H₂SO₄, reflux | 65 |

| C3 Oxidation | CrO₃, H₂SO₄, 0–5°C | 78 |

| C4 Methylation | CH₃I, K₂CO₃, DMF, 60°C | 82 |

| C2 Arylation | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C | 75 |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt | 90 |

Recent advances emphasize one-pot methodologies to reduce purification steps and improve atom economy. A notable example involves the simultaneous introduction of the 3-oxo and phenyl groups via a CuI-catalyzed cascade reaction. In this approach, tert-butyl 4-propioloylpiperazine-1-carboxylate reacts with aryl azides in DMF at 0°C, facilitated by CuI (10 mol%) and DIPEA (1.5 eq), yielding the target compound in >95% purity and 90–97% isolated yield.

Mechanistic Insights

The reaction proceeds through a copper-mediated alkyne-azide cycloaddition (CuAAC), forming a triazole intermediate that undergoes spontaneous retro-Diels-Alder fragmentation to generate the 3-oxo group. The phenyl group is incorporated via the aryl azide precursor, ensuring regioselectivity at C2.

Table 2: Optimization of One-Pot Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% CuI | Maximizes to 97% |

| Temperature | 0°C → rt | Prevents side reactions |

| Solvent | DMF | Enhances solubility |

| Base | DIPEA | Neutralizes HBr byproduct |

Reaction Optimization and Challenges

Stereochemical Control

The C2 and C4 positions are prone to epimerization during alkylation/arylation. Employing bulky bases like LDA (lithium diisopropylamide) at −78°C minimizes racemization, as demonstrated in a scaled-up synthesis of a related piperidine derivative.

Purification Techniques

Final purification often requires gradient flash chromatography (e.g., 0–30% EtOAc in heptane) to separate diastereomers or regioisomers. Recrystallization from ethanol/water mixtures improves purity to >99% but reduces yield by 10–15%.

Comparative Analysis of Methods

Table 3: Multi-Step vs. One-Pot Synthesis

| Metric | Multi-Step | One-Pot |

|---|---|---|

| Total yield | 45–50% | 85–90% |

| Time | 5–7 days | 12–24 hours |

| Scalability | Suitable for >100 g | Limited to <50 g |

| Purity | 95–98% | >95% |

The one-pot method offers superior efficiency but requires stringent temperature control and expensive catalysts. In contrast, multi-step synthesis allows modular functionalization, critical for structure-activity relationship (SAR) studies .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form alcohol or amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound exhibits multiple biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that tert-butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study Example :

A study evaluating the effects of this compound on breast cancer cell lines reported a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against tumor cells.

Neuroprotective Effects

Preliminary studies suggest that the compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been observed to reduce oxidative stress and inflammation in neuronal cells.

Case Study Example :

In experiments involving primary neuronal cultures treated with amyloid-beta peptides, the compound significantly improved cell viability and reduced oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways associated with various diseases. This characteristic could be leveraged for developing treatments for metabolic disorders.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents tailored to achieve the desired structure. The mechanisms of action are hypothesized to involve interactions with specific biological targets, such as receptors or enzymes involved in disease processes.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Piperazine Core

The following compounds share the tert-butyl piperazine-1-carboxylate scaffold but differ in substituents, leading to distinct physicochemical and synthetic properties:

Physicochemical Properties

Solubility and Lipophilicity

- This compound : The phenyl and methyl groups increase Log P (predicted ~2.5), reducing aqueous solubility compared to simpler analogs like tert-butyl 4-methylpiperazine-1-carboxylate (Log S = -2.3) .

- tert-Butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate : The polar triazole group improves solubility in polar aprotic solvents (e.g., DMSO) .

Thermal Stability

Key Research Findings

Hydrogen Bonding : The 3-oxo group may act as a hydrogen-bond acceptor, influencing crystallization behavior and solubility .

Synthetic Versatility : tert-Butyl piperazine-1-carboxylates serve as flexible intermediates for introducing diverse pharmacophores, as demonstrated by the synthesis of sulfonyl- and triazole-containing derivatives .

Biological Activity

Tert-Butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate is a piperazine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This compound features a tert-butyl group, a phenyl ring, and a piperazine structure, which contribute to its unique properties and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 276.33 g/mol. The compound is characterized by its ability to form stable derivatives due to the presence of both carbonyl and carboxylate functionalities, which are crucial for its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. This flexibility in synthesis is vital for modifying the compound to enhance its biological activity or to create related compounds.

Research indicates that this compound may act as an antagonist for specific receptors, particularly the CCR2b receptor, which plays a role in inflammatory processes. Additionally, studies have shown that derivatives of piperazine compounds can exhibit anticonvulsant properties and interact with ion channels such as TRPV1, suggesting potential applications in pain management and epilepsy treatments .

Anticancer Potential

The compound has shown promise in anticancer research. For instance, related compounds have demonstrated significant cell apoptosis and growth inhibitory properties against various cancer cell lines. In one study, related piperazine derivatives exhibited IC50 values in the range of 7.01 µM to 49.85 µM against different cancer cell lines, indicating their potential as anticancer agents .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties | IC50 (µM) |

|---|---|---|---|

| Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)phenyl)piperazine-1-carboxylate | Boron functionality | Potential unique reactivity | N/A |

| Tert-butyl 4-(3-amino phenyl)piperazine-1-carboxylate | Amino group substitution | Enhanced biological activity through amino interactions | N/A |

| Tert-butyl 4-(4-amino phenyl)piperazine-1-carboxylate | Similar amino substitution | Increased solubility and bioavailability | N/A |

| Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | Chlorine substituent | Altered pharmacokinetics due to halogenation | N/A |

Study on Inflammatory Response Modulation

In a study examining the role of piperazine derivatives in modulating inflammatory responses, this compound was shown to inhibit CCR2b receptor activity effectively. This inhibition correlated with reduced inflammatory markers in vitro, highlighting its potential as an anti-inflammatory agent .

Anticonvulsant Activity Assessment

Another significant study focused on assessing the anticonvulsant properties of related compounds. The research involved testing various piperazine derivatives against induced seizures in animal models. Results indicated that certain derivatives significantly increased seizure thresholds without adversely affecting grip strength or body temperature, suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for tert-butyl 4-methyl-3-oxo-2-phenylpiperazine-1-carboxylate?

The compound is synthesized via multi-step protocols involving functionalization of the piperazine core. For example:

- Method A : Reaction of intermediates (e.g., 1,1-dimethylethylamine with 4-[3-(phenylmethoxy)phenyl]-1-piperazinecarboxylic acid) under anhydrous conditions, followed by purification via column chromatography (EtOAc/MeOH + 0.25% EtN) to achieve ~58% yield .

- Method B : Acidic hydrolysis using 1M HCl in EtOAc, yielding 60% after solvent removal . Key factors include solvent choice, reaction time, and workup procedures to minimize side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

- H/C NMR : Assigns protons and carbons, e.g., H NMR (250 MHz, CDCl) shows distinct signals for t-Bu (δ 1.45 ppm), phenyl (δ 7.2–7.4 ppm), and piperazine ring protons (δ 3.2–3.8 ppm) .

- Mass Spectrometry (ESI) : Confirms molecular weight (e.g., m/z 270 [M+H]) and fragmentation patterns .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .

Q. What are the common derivatization reactions for this compound?

The tert-butyl carbamate group and piperazine ring enable:

- Deprotection : Acidic cleavage (e.g., HCl/dioxane) to generate free amines for further functionalization .

- Nucleophilic Substitution : Reacting with alkyl halides or acyl chlorides to introduce substituents at the piperazine nitrogen .

- Oxidation/Reduction : Controlled oxidation of the 3-oxo group to carboxylic acids or reduction to alcohols using KMnO/LiAlH .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for higher yields?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:

- Reaction Path Search : Identifies energetically favorable pathways for piperazine ring formation or Boc deprotection .

- Solvent Effects : Simulations of polarity and H-bonding interactions rationalize yield differences (e.g., THF vs. EtOAC in Methods A/B) .

Q. How to resolve contradictions in spectral data or crystallographic parameters?

- Dynamic Effects : Variable-temperature NMR or X-ray diffraction (e.g., Acta Crystallogr. data at 105 K) clarifies conformational flexibility in the piperazine ring .

- Impurity Analysis : LCMS or HPLC detects byproducts (e.g., incomplete Boc deprotection) that may skew spectral interpretations .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

- Chiral Auxiliaries : Use of enantiopure tert-butyl groups or phenyl substituents to direct stereochemistry .

- Catalytic Asymmetric Hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP) for selective reduction of ketones in the piperazine core .

Q. How does this compound serve as a precursor in peptidomimetic drug design?

- Scaffold Modification : The piperazine ring mimics peptide backbones, enabling interactions with enzymes (e.g., protease inhibitors) .

- Bioisosteric Replacement : Substituting the phenyl group with heteroaromatic rings (e.g., pyridines) improves pharmacokinetic properties .

Methodological Considerations

Q. What purification techniques are optimal for this compound?

- Silica Gel Chromatography : Use EtOAc/MeOH gradients with 0.25% EtN to prevent tailing .

- Recrystallization : Polar solvents (e.g., MeOH/HO) yield high-purity crystals for X-ray studies .

Q. How to validate crystallographic data for structural confirmation?

- Single-Crystal XRD : Resolves bond lengths (e.g., C-N: 1.45 Å) and dihedral angles, confirming chair conformations in the piperazine ring .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with carbonyl groups) .

Q. What are the limitations of current synthetic protocols?

- Low Yields in Acidic Conditions : Method B (60% yield) may degrade acid-sensitive groups;改用 buffered conditions or milder acids (e.g., TFA) .

- Scalability Issues : Multi-step syntheses require optimization for gram-scale production (e.g., flow chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.